4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline

Catalog No.
S3720550
CAS No.
61968-38-5
M.F
C19H19N5O4
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxy...

CAS Number

61968-38-5

Product Name

4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C19H19N5O4/c1-15(25)28-14-13-23(12-2-11-20)18-7-3-16(4-8-18)21-22-17-5-9-19(10-6-17)24(26)27/h3-10H,2,12-14H2,1H3

InChI Key

QLRDACXDRLGLOC-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline is 381.14370410 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline is an organic compound characterized by its complex structure, which includes an azo group and multiple functional groups. The systematic name reflects its composition, which consists of a 4-nitrophenylazo group attached to an aniline derivative with two substituents: a cyanoethyl group and an acetoxyethyl group. The molecular formula is C19H19N5O4C_{19}H_{19}N_{5}O_{4}, and it has a molecular weight of approximately 381.39 g/mol .

This compound falls into the category of azo dyes, known for their vibrant colors and applications in various industries, particularly in textiles and inks. Its structural features suggest potential reactivity and biological activity, making it a subject of interest in both synthetic chemistry and biological studies.

The chemical behavior of 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline can be attributed to its functional groups. The azo linkage (–N=N–) is known to undergo various reactions, including:

  • Reduction: Azo compounds can be reduced to amines under certain conditions, which may alter their biological activity.
  • Diazotization: The aniline part can react with nitrous acid to form diazonium salts, which can further participate in coupling reactions to form new azo dyes.
  • Ester Hydrolysis: The acetoxyethyl group can undergo hydrolysis, releasing acetic acid and forming a hydroxyl group, potentially increasing the compound's reactivity .

Compounds with azo structures often exhibit significant biological activities. In particular, 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline has been identified as an allergen, meaning it can provoke allergic reactions through interaction with biological pathways . Additionally, its nitro group may contribute to cytotoxicity or mutagenicity, which are important considerations in toxicological assessments.

The synthesis of 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline typically involves several steps:

  • Azo Coupling: An aromatic amine (such as aniline) is diazotized and then coupled with a suitable coupling component (like 4-nitrophenol) to form the azo compound.
  • Alkylation: The resulting azo compound can then be alkylated using appropriate reagents to introduce the cyanoethyl and acetoxyethyl groups.
  • Purification: The final product is purified through crystallization or chromatography to obtain a pure sample for characterization .

The primary applications of 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline include:

  • Dye Production: It serves as a dye in textile industries due to its vivid coloration properties.
  • Biological Research: Its potential as a model compound for studying azo dye metabolism and toxicity in biological systems.
  • Analytical Chemistry: Used as a reagent in various chemical analyses due to its reactive functional groups .

Interaction studies involving 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline focus on its reactivity with biological molecules. These include:

  • Protein Binding Studies: Investigating how the compound interacts with proteins may reveal insights into its allergenic properties.
  • Cellular Uptake: Studies on how this compound is absorbed by cells can help understand its bioavailability and potential toxicity.
  • Metabolic Pathways: Understanding how this compound is metabolized within organisms can provide information on its safety and environmental impact .

Several compounds share structural similarities with 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Disperse Orange 30C19H17Cl2N5O4Contains chlorinated nitrophenylazo structure
Disperse Red 17C18H20N6O3Azo dye with different substituents
Disperse Blue 79C19H21N5O3Azo dye with distinct chromophore
Disperse Yellow 3C14H12N2O3Azo dye used in textiles

These compounds exhibit unique properties based on their substituents and structural variations, influencing their applications and biological activities. The presence of different functional groups often leads to variations in solubility, color strength, and toxicity profiles, highlighting the uniqueness of each compound within the azo dye family .

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Exact Mass

381.14370410 g/mol

Monoisotopic Mass

381.14370410 g/mol

Heavy Atom Count

28

UNII

B9AB993875

General Manufacturing Information

Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-: ACTIVE

Dates

Last modified: 07-27-2023

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